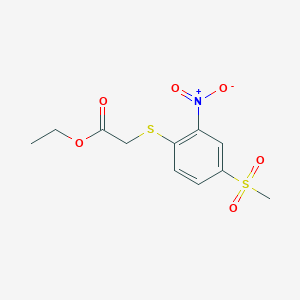

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(methylsulfonyl)acetate is a chemical compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . It’s a colorless to yellow liquid .

Synthesis Analysis

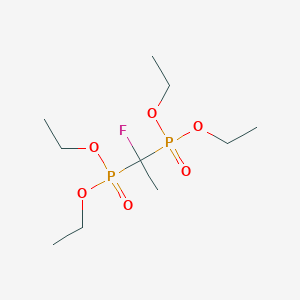

While specific synthesis methods for “Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” are not available, a related compound, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), has been synthesized through the electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) using molybdate as a catalyst .Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES notation. For Ethyl 2-(methylsulfonyl)acetate, the SMILES notation isCCOC(=O)CS(=O)(=O)C . Physical And Chemical Properties Analysis

Ethyl 2-(methylsulfonyl)acetate has a density of 1.2590 g/mL, a boiling point of 111°C to 113°C (0.2mmHg), and a flash point of 109°C . It’s a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

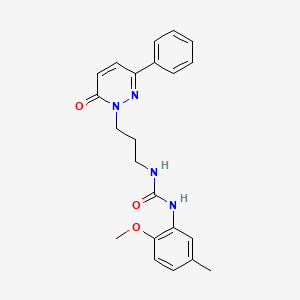

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for synthesizing ureas from carboxylic acids, showcasing the utility of similar ethyl compounds in organic synthesis. This approach allows for good yields without racemization under milder and simpler reaction conditions, highlighting the efficiency and environmental friendliness of the method due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

Catalysis and Reaction Mechanisms

General basic catalysis of ester hydrolysis demonstrates the importance of ethyl and other similar compounds in facilitating chemical reactions. For instance, the hydrolysis of various esters has been shown to be catalyzed effectively by bases, with the reaction mechanism offering insights into the role of basic catalysis in organic chemistry (Bender & Turnquest, 1957).

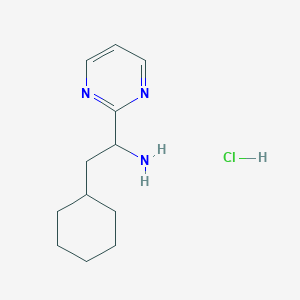

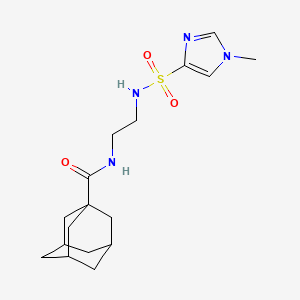

Medicinal Chemistry and Therapeutics

In the field of medicinal chemistry, derivatives of 2-[(hydroxyimino)methyl]imidazole incorporating various substituents have been evaluated for their therapeutic activity against anticholinesterase intoxication. This research underscores the potential of ethyl compounds in developing antidotes for chemical warfare agents, with findings suggesting a mechanism of action beyond enzyme reactivation (Goff et al., 1991).

Organic Synthesis and Derivative Formation

The use of ethyl compounds in the synthesis of polysulfide derivatives from Ferula foetida, as well as in the protection of carboxy-group in peptide synthesis, illustrates their versatility in organic chemistry. These applications range from the generation of biologically active molecules to the synthesis of peptides with potential therapeutic uses (Duan et al., 2002; Amaral, 1969).

Environmental and Green Chemistry

In the context of green chemistry, the kinetic study of transesterification reactions catalyzed by ionic liquids involving ethyl compounds highlights the role of such substances in developing more environmentally friendly chemical processes. This research contributes to the understanding of reaction mechanisms and the design of efficient, less harmful catalysts (Peng et al., 2013; Peng et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S2/c1-3-18-11(13)7-19-10-5-4-8(20(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOZKPUIOXWBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2929661.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2929662.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929665.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2929666.png)

![N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate](/img/structure/B2929669.png)

![1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane](/img/structure/B2929673.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2929675.png)